Lipophilicity (XLogP3) Comparison: 4-(Pyrrolidin-1-ylsulfonyl)benzamide vs. 4-(Piperidin-1-ylsulfonyl)benzamide
The pyrrolidine analog exhibits an XLogP3 of 0.4, which is 0.4 log units lower than the piperidine analog (XLogP3 = 0.8), as computed by PubChem using XLogP3 3.0 [1][2]. This difference of ΔXLogP3 = −0.4 places the pyrrolidine compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates while remaining suitable for oral bioavailability [1]. The lower lipophilicity of the pyrrolidine analog may confer reduced off-target binding to hydrophobic protein pockets and lower metabolic clearance via CYP450 enzymes compared to the piperidine variant.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)benzamide XLogP3 = 0.8 |
| Quantified Difference | ΔXLogP3 = −0.4 log units (pyrrolidine is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.4 logP unit difference can alter membrane permeability by ~2-fold and significantly shift a compound's position in Lipinski's Rule-of-Five space, making the pyrrolidine variant preferable for programs targeting intracellular enzymes or CNS receptors where lower lipophilicity is desired.
- [1] PubChem. Compound Summary: 4-(Pyrrolidin-1-ylsulfonyl)benzamide, CID 1547900. XLogP3-AA = 0.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1547900 View Source
- [2] PubChem. Compound Summary: 4-(Piperidin-1-ylsulfonyl)benzamide, CID 17461412. XLogP3-AA = 0.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/17461412 View Source
